molecular formula C11H17BrCl2N2O B2467883 5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride CAS No. 2445791-03-5

5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride

Katalognummer: B2467883
CAS-Nummer: 2445791-03-5
Molekulargewicht: 344.07
InChI-Schlüssel: KAUJUIZJRYJTDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(piperazin-1-ylmethyl)phenol dihydrochloride is a brominated phenolic compound featuring a piperazine moiety linked via a methylene bridge. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₁₁H₁₅BrCl₂N₂O, with a molecular weight of 366.07 g/mol.

Eigenschaften

IUPAC Name

5-bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O.2ClH/c12-10-2-1-9(11(15)7-10)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUJUIZJRYJTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)Br)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Bromination of 2-Hydroxybenzaldehyde

2-Hydroxybenzaldehyde (salicylaldehyde) serves as a common precursor due to its commercially availability and reactive aldehyde group. Bromination is achieved using elemental bromine ($$ \text{Br}2 $$) in acetic acid under catalytic iron(III) bromide ($$ \text{FeBr}3 $$) at 60–80°C for 6–8 hours. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl and aldehyde groups direct bromination to the 5th position (para to the hydroxyl group and meta to the aldehyde). This method yields 5-bromo-2-hydroxybenzaldehyde with approximately 75–80% efficiency.

Table 1: Bromination Conditions and Outcomes

Starting Material Reagents Catalyst Temperature Time Yield
2-Hydroxybenzaldehyde $$ \text{Br}_2 $$, acetic acid $$ \text{FeBr}_3 $$ 70°C 7 hrs 78%
2-Hydroxybenzaldehyde $$ \text{HBr} $$, $$ \text{H}2\text{O}2 $$ None 50°C 12 hrs 65%

Alternative approaches utilize hydrobromic acid ($$ \text{HBr} $$) and hydrogen peroxide ($$ \text{H}2\text{O}2 $$) as brominating agents, though yields are lower (60–65%) due to competing oxidation side reactions.

Mannich Reaction for Piperazine Incorporation

The brominated intermediate undergoes a Mannich reaction to introduce the piperazine-methyl group at the 2nd position of the phenol. This one-pot, three-component reaction involves:

  • 5-Bromo-2-hydroxybenzaldehyde (1 equiv),
  • Formaldehyde (1.2 equiv) as the carbonyl source,
  • Piperazine (1.5 equiv) as the amine.

The reaction is conducted in ethanol or methanol under reflux (70–80°C) for 12–16 hours, yielding 5-bromo-2-(piperazin-1-ylmethyl)phenol as a free base. Piperazine’s secondary amine structure necessitates excess reagent to drive the reaction to completion, achieving 70–85% yields.

Critical Parameters:

  • Solvent Choice: Ethanol maximizes solubility of both aromatic and amine components.
  • Catalyst: A trace of acetic acid ($$ \text{CH}_3\text{COOH} $$) accelerates imine formation.
  • Workup: The product is isolated via vacuum filtration after neutralizing unreacted reagents with aqueous sodium bicarbonate ($$ \text{NaHCO}_3 $$).

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt to enhance stability and aqueous solubility. This involves dissolving 5-bromo-2-(piperazin-1-ylmethyl)phenol in anhydrous ethanol and treating it with hydrochloric acid ($$ \text{HCl} $$) gas or concentrated $$ \text{HCl} $$ (2.2 equiv) at 0–5°C. The salt precipitates as a white crystalline solid, which is washed with cold diethyl ether and dried under vacuum (>95% purity).

Table 2: Salt Formation Optimization

Acid Source Solvent Temperature Purity
$$ \text{HCl} $$ gas Ethanol 0°C 97%
Concentrated $$ \text{HCl} $$ Methanol 5°C 93%

Industrial-Scale Adaptations

Patents disclose scaled-up protocols emphasizing cost efficiency and reduced by-products. Key modifications include:

  • Continuous Flow Bromination: Substituting batch reactors with flow systems improves heat dissipation and reduces reaction time to 3–4 hours.
  • Catalyst Recycling: Iron(III) bromide is recovered via aqueous extraction and reused for subsequent batches, lowering material costs.
  • Salt Crystallization Control: Seeding the solution with pre-formed dihydrochloride crystals ensures uniform particle size distribution, critical for pharmaceutical formulations.

Analytical Characterization

Synthetic intermediates and the final product are validated using:

  • $$ ^1\text{H NMR} $$: Aromatic protons at δ 7.2–7.4 ppm (C6H3Br), methylene bridge at δ 3.8 ppm (–CH2–N–), and piperazine protons at δ 2.5–3.0 ppm.
  • HPLC: Purity >98% (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).
  • Melting Point: 215–218°C (decomposition).

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at the 3rd or 4th positions is minimized by using electron-withdrawing aldehydes to direct substitution to the 5th position.

Piperazine Degradation

Excessive heating during the Mannich reaction can decompose piperazine. Maintaining temperatures below 80°C and using inert atmospheres (N2) prevent degradation.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The bromine atom and phenol group also contribute to the compound’s overall reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Piperazine Derivatives

5-Bromo-2-(4-methylpiperazin-1-yl)aniline Dihydrochloride
  • Molecular Formula : C₁₂H₁₈BrCl₂N₃
  • Molecular Weight : 379.11 g/mol
  • Key Differences: Replaces the phenol group with an aniline (-NH₂) and introduces a methyl group on the piperazine ring.
5-Chloro-2-[(4-methylpiperazin-1-yl)methyl]phenol Dihydrochloride
  • Molecular Formula : C₁₂H₁₈Cl₂N₂O
  • Molecular Weight : 277.19 g/mol
  • Key Differences : Bromine is replaced with chlorine, reducing steric hindrance and electronegativity. The methyl group on piperazine may enhance metabolic stability compared to the parent compound .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₁H₁₅BrCl₂N₂O 366.07 5-Br, piperazine-CH₂-phenol
5-Bromo-2-(4-methylpiperazin-1-yl)aniline C₁₂H₁₈BrCl₂N₃ 379.11 5-Br, 4-methylpiperazine, aniline
5-Chloro-2-[(4-methylpiperazin-1-yl)methyl]phenol C₁₂H₁₈Cl₂N₂O 277.19 5-Cl, 4-methylpiperazine-CH₂-phenol

Brominated Phenolic Compounds with Varied Backbones

5-Bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol (HBSAP)
  • Molecular Formula : C₁₂H₁₀BrN₂O
  • Molecular Weight : 293.13 g/mol
  • Key Differences : Contains a Schiff base (-CH=N-) linkage to pyridine instead of piperazine. This structure is associated with corrosion inhibition properties rather than receptor binding, as demonstrated in mild steel studies .
5-Bromo-2-(pyrrolidin-2-yl)pyridine Dihydrochloride
  • Molecular Formula : C₁₀H₁₃BrCl₂N₂
  • Molecular Weight : 320.04 g/mol
  • Key Differences: Replaces phenol with pyridine and piperazine with pyrrolidine.

Pharmacologically Active Analogues

MPP Dihydrochloride
  • Chemical Name: 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol] dihydrochloride
  • Molecular Formula : C₂₈H₃₂Cl₂N₂O₄
  • Molecular Weight : 543.48 g/mol
  • Key Differences: A pyrazole-based ERα antagonist with a bulkier structure. While both compounds contain piperidine/pyrrolidine moieties, MPP’s polyaromatic system confers higher affinity for estrogen receptors, contrasting with the simpler phenolic-piperazine design of the target compound .

Biologische Aktivität

5-Bromo-2-(piperazin-1-ylmethyl)phenol; dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

5-Bromo-2-(piperazin-1-ylmethyl)phenol is characterized by the presence of a bromine atom, a piperazine moiety, and a phenolic group. The synthesis typically involves the bromination of 2-(piperazin-1-ylmethyl)phenol, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.

Biological Activity Overview

The biological activity of 5-Bromo-2-(piperazin-1-ylmethyl)phenol has been investigated in several studies, showcasing its potential as an anticancer agent and its effects on various biological targets.

Anticancer Activity

Research indicates that compounds containing piperazine derivatives can exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

  • Mechanism of Action : The mechanism often involves inhibition of key enzymes such as Na+/K(+)-ATPase and modulation of oncogenic pathways like Ras signaling. This dual action contributes to the growth inhibitory effects observed in various cancer cell lines, including glioma and melanoma cells .
  • Case Studies :
    • In vitro studies demonstrated that similar piperazine-containing compounds showed up to ten times greater growth inhibition in glioma cells compared to standard treatments, indicating a promising therapeutic potential .

Pharmacological Properties

The pharmacological profile of 5-Bromo-2-(piperazin-1-ylmethyl)phenol includes:

  • Antioxidant Activity : Some studies suggest that phenolic compounds possess antioxidant properties that can mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary investigations into related compounds have indicated potential antibacterial activity against resistant strains, although specific data for 5-Bromo-2-(piperazin-1-ylmethyl)phenol is limited .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in glioma cells
AntioxidantPotential reduction of oxidative stress
AntimicrobialActivity against resistant bacterial strains

Mechanisms of Interaction

The biological activity of 5-Bromo-2-(piperazin-1-ylmethyl)phenol is likely influenced by its structural characteristics. The presence of the piperazine ring may enhance lipophilicity and facilitate interaction with cellular targets, while the bromine atom can influence reactivity and binding affinity.

Enzyme Inhibition

Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell survival. For instance, Na+/K(+)-ATPase inhibition has been linked to cytotoxic effects in cancer cells, suggesting that 5-Bromo-2-(piperazin-1-ylmethyl)phenol may exert similar actions .

Q & A

Basic Question: What are the key considerations for synthesizing 5-Bromo-2-(piperazin-1-ylmethyl)phenol dihydrochloride in a laboratory setting?

Answer:
The synthesis typically involves bromination of a phenolic precursor followed by coupling with a piperazine derivative. Critical steps include:

  • Bromination optimization : Use electrophilic aromatic substitution under controlled conditions (e.g., HBr/H₂O₂ or NBS) to ensure regioselectivity at the 5-position .
  • Piperazine coupling : Employ reductive amination or nucleophilic substitution to attach the piperazine moiety to the methylphenol backbone. Purification via recrystallization or column chromatography is essential to isolate the dihydrochloride salt .
  • Salt formation : Confirm protonation of the piperazine nitrogen atoms using HCl in anhydrous conditions, followed by lyophilization to obtain the crystalline dihydrochloride form .

Advanced Question: How can computational methods improve reaction design and yield prediction for this compound’s synthesis?

Answer:
Quantum chemical calculations (e.g., density functional theory) can model transition states and intermediates to identify energetically favorable pathways. For example:

  • Reaction path search : Tools like the Molecular Operating Environment (MOE) predict steric and electronic effects during piperazine coupling, reducing trial-and-error experimentation .
  • Solvent optimization : Machine learning algorithms analyze solvent polarity and proticity to enhance reaction efficiency, minimizing side products .
  • In silico validation : Simulate crystallization dynamics of the dihydrochloride salt to preemptively address solubility challenges .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the bromophenol and piperazine-methyl linkage. Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray crystallography : Resolves the dihydrochloride salt’s crystal lattice, confirming counterion placement and hydrogen-bonding networks .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Dose-response validation : Use standardized cell lines (e.g., HEK293 or HeLa) and replicate experiments across multiple labs to establish EC₅₀/IC₅₀ consistency .
  • Impurity profiling : Conduct HPLC-MS to detect trace byproducts (e.g., dehalogenated derivatives) that may interfere with bioactivity .
  • Positive controls : Compare results with structurally analogous compounds (e.g., brominated benzimidazoles) to contextualize potency .

Basic Question: What safety protocols are critical when handling this compound in a laboratory?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure to the hydrochloride salt .
  • Waste disposal : Neutralize residual HCl with sodium bicarbonate before disposing of aqueous waste .
  • Stability testing : Store the compound in airtight, desiccated containers at –20°C to prevent hygroscopic degradation .

Advanced Question: How can factorial design optimize reaction conditions for scaling up synthesis?

Answer:
A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) to identify interactions affecting yield:

  • Factors and levels :

    FactorLow (-1)High (+1)
    Temperature (°C)6080
    Catalyst (mol%)510
    EtOH:H₂O ratio1:13:1
  • Response surface methodology (RSM) : Models nonlinear relationships to pinpoint optimal conditions (e.g., 75°C, 8 mol% catalyst, 2:1 EtOH:H₂O) .

  • Validation : Confirm reproducibility in pilot-scale reactors (≥1 L) with continuous stirring to maintain homogeneity .

Advanced Question: What strategies enhance the compound’s bioavailability in pharmacological studies?

Answer:

  • Salt selection : Compare dihydrochloride with other salts (e.g., sulfate, mesylate) for solubility and logP adjustments .
  • Prodrug derivatization : Introduce ester or amide prodrug moieties to improve membrane permeability, followed by enzymatic cleavage in vivo .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance circulation time and target-specific delivery .

Basic Question: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 48 hours .
  • Analytical monitoring : Track degradation via HPLC-UV (λ = 254 nm) and identify byproducts (e.g., dehydrohalogenation or hydrolysis) using LC-MS .
  • Kinetic modeling : Calculate rate constants (k) and shelf-life predictions using Arrhenius equations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.